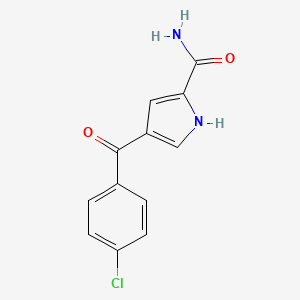

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-3-1-7(2-4-9)11(16)8-5-10(12(14)17)15-6-8/h1-6,15H,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDYPYHIMMYLHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide typically involves the acylation of pyrrole derivatives. One common method is the reaction of 4-chlorobenzoyl chloride with 1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Pyrrole Ring

Chlorinated vs. Trifluoromethyl Groups :

- Target Compound : The 4-chlorobenzoyl group introduces moderate electron-withdrawing effects and steric bulk.

- Analog : 3-Methyl-N-(2,2,2-trifluoroethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide (128, ) features a trifluoromethyl-indolyl group, which enhances hydrophobicity and metabolic stability compared to the chlorobenzoyl group .

- Phenyl vs.

Carboxamide Side Chain Modifications

- Simple Amines vs. Heterocyclic Amines :

- Target Compound : The carboxamide group is unsubstituted in the target, while analogs like 129 () use 1-(1-methyl-1H-pyrazol-3-yl)ethylamine, introducing chirality and hydrogen-bonding capabilities .

- Analog : Compound 39 () employs a 1,2,4-oxadiazol-3-yl ethylamine side chain, enhancing rigidity and affinity for polar binding pockets .

Physicochemical and Spectroscopic Data

NMR and Mass Spectrometry

- Target Compound : Expected ¹H NMR signals include aromatic protons from the chlorobenzoyl group (~7.5–8.0 ppm) and pyrrole protons (~6.5–7.5 ppm). ESIMS m/z can be estimated as ~305 (C₁₂H₁₀ClN₂O₂).

- Analog : Compound 128 () shows a pyrrole proton at 7.71–7.72 ppm and ESIMS m/z 388.1 .

- Analog : Compound 52 () exhibits a pyridinylmethyl proton at 9.53 ppm and ESIMS m/z 375.0 .

Purity and Stability

Biological Activity

4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a chlorobenzoyl group and a carboxamide functional group. This specific structural configuration is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2-carboxamide, including this compound, exhibit significant antimicrobial properties. Notably, studies have shown promising efficacy against Mycobacterium tuberculosis , suggesting potential applications in anti-tuberculosis drug development. The structure-activity relationship (SAR) studies highlight that modifications to the pyrrole ring can enhance efficacy against drug-resistant strains.

Table 1: Antimicrobial Efficacy of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | < 0.016 | Mycobacterium tuberculosis |

| 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | < 0.020 | Mycobacterium tuberculosis |

Anticancer Activity

Various studies have explored the anticancer potential of this compound. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxicity. In vitro assays have shown that this compound can inhibit the proliferation of cancer cells while exhibiting low toxicity to normal cells.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (μM) | Growth Inhibition (%) |

|---|---|---|

| HeLa (Cervical) | 12.5 | 61 |

| HepG2 (Liver) | 15.0 | 54 |

| MCF-7 (Breast) | 10.0 | 68 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may bind to enzymes or receptors involved in critical pathways such as apoptosis and cell proliferation. For example, the compound has been shown to inhibit key enzymes linked to mycolic acid biosynthesis in Mycobacterium tuberculosis , which is vital for bacterial survival .

Case Study 1: Antitubercular Activity

In a study aimed at evaluating the antitubercular activity of pyrrole derivatives, this compound was identified as one of the most potent compounds with an MIC value below 0.016 μg/mL against Mycobacterium tuberculosis . The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Efficacy

A comparative study evaluated various pyrrole derivatives for their anticancer properties against HeLa and HepG2 cell lines. The results indicated that this compound significantly inhibited cancer cell growth while maintaining low cytotoxicity towards normal fibroblasts .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-(4-chlorobenzoyl)-1H-pyrrole-2-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodology : Multi-step synthesis typically involves coupling a pyrrole-2-carboxylic acid derivative with a chlorobenzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Acylation : Reacting the pyrrole core with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Amidation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to form the carboxamide group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

- Critical Parameters : pH control (<7 for amidation), inert atmosphere (N₂/Ar), and monitoring via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and assessing purity?

- Analytical Workflow :

- 1H/13C NMR : Confirm substitution patterns (e.g., chlorobenzoyl protons at δ 7.4–7.6 ppm; pyrrole NH ~12 ppm in DMSO-d6) .

- IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzoyl C=O at ~1700 cm⁻¹) .

- LCMS/HPLC : Quantify purity (>95% via reverse-phase C18 column, acetonitrile/water + 0.1% TFA) .

- Elemental Analysis : Validate stoichiometry (C, H, N within ±0.4% of theoretical) .

Q. How can researchers design initial biological activity screens for this compound?

- Protocol :

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains. MIC values <12.5 µg/mL suggest promising activity .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed in chlorobenzoyl-pyrrole carboxamides, and how can substituents be optimized?

- SAR Insights :

- Chlorobenzoyl Position : Para-substitution (4-chloro) enhances lipophilicity and target binding vs. ortho/meta analogues .

- Pyrrole Modifications : Methyl groups at the 3-position improve metabolic stability but reduce solubility. Replacements with trifluoromethyl (CF₃) balance activity and pharmacokinetics .

- Advanced Testing : Molecular docking (e.g., AutoDock Vina) to predict interactions with kinase targets (e.g., MAPK or EGFR) .

Q. How can contradictory bioactivity data across studies be resolved?

- Troubleshooting Framework :

- Assay Variability : Replicate experiments under standardized conditions (e.g., fixed inoculum size, temperature).

- Solubility Effects : Use DMSO stock solutions ≤1% (v/v) to avoid solvent interference .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare MIC/IC₅₀ values across labs .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

- Experimental Design :

- Target Identification : Affinity chromatography with immobilized compound to pull down binding proteins (e.g., HSP90, MMP-9) .

- Enzyme Inhibition : Kinase profiling (e.g., Eurofins KinaseProfiler) at 10 µM to identify IC₅₀ <1 µM hits .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.